チロシン-グリシン-グリシン
概要
説明
IMREG-1は、ヒト白血球透析液由来の低分子量サブフラクションです。 細胞性免疫を強化することが示されており、AIDS関連症候群患者の免疫支持薬として臨床評価されています 。 この化合物には、チロシルグリシンやチロシルグリシルグリシンなどの免疫活性ペプチドが含まれており、これらのペプチドは免疫系に影響を与えることが示されています .
科学的研究の応用
IMREG-1 has been extensively studied for its immunomodulatory properties. It has shown potential in enhancing cell-mediated immunity, particularly in patients with AIDS-related complex . The compound has been reported to accelerate and augment delayed-type hypersensitivity reactions, enhance the production of lymphokines, and improve the immune response to recall antigens . Additionally, IMREG-1 has been evaluated for its potential in treating chronic mucocutaneous candidiasis and other immune disorders .
作用機序
IMREG-1の作用機序には、細胞性免疫を強化する能力が含まれます。 この化合物は、チロシルグリシンやチロシルグリシルグリシンなどのペプチドを含んでおり、これらが免疫活性の原因となっています 。 これらのペプチドは、遅延型過敏反応を強化し、抗原またはミトゲン刺激に対するリンフォカイン産生を増強します 。 関与する分子標的および経路には、Tヘルパー細胞の活性化と、インターロイキン-2やガンマインターフェロンなどのサイトカインの産生が含まれます .
類似の化合物との比較
IMREG-1は、IMREG-2などのヒト白血球透析液由来の他の免疫調節化合物に似ています 。 どちらの化合物も、遅延型過敏反応を強化し、リンフォカイン産生を増強します 。 IMREG-1は、その特定のペプチド組成がユニークであり、チロシルグリシンとチロシルグリシルグリシンを含んでおり、これらのペプチドが免疫活性の原因となっています 。 その他の類似の化合物には、転移因子がありますが、これらは免疫応答を調節しますが、その作用機序と特異性は異なります .
生化学分析
Biochemical Properties
Tyr-gly-gly plays a significant role in biochemical reactions. It is involved in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues . The phenol functionality in the side chain of Tyr allows it to contribute to both hydrophobic interactions through its aromatic ring and hydrogen bonding with binding partners via the hydroxyl group . Tyr-gly-gly is also susceptible to various post-translational modifications, such as glycosylation, nitration, oxidation, and phosphorylation .
Cellular Effects
It is known that Tyr-gly-gly and similar peptides can have antioxidant capacity . They have been ascribed to the cooperative effect of a number of properties, including their ability to scavenge free radicals, to act as metal-ion chelator, oxygen quencher or hydrogen donor and to inhibit the lipid oxidation .
Molecular Mechanism
The molecular mechanism of Tyr-gly-gly is complex and involves interactions with various biomolecules. For instance, Tyr-gly-gly has been found to inhibit angiotensin I-converting enzyme (ACE), demonstrating excellent inhibitory activity against ACE . This inhibition is primarily influenced by electrostatic and van der Waals interactions, as well as nonpolar solvation energy, indicating strong binding ability .
Temporal Effects in Laboratory Settings
It is known that Tyr-gly-gly and similar peptides can have antioxidant capacity , which could potentially change over time depending on the stability and degradation of the peptide.
Dosage Effects in Animal Models
It is known that Tyr-gly-gly and similar peptides can have antioxidant capacity , which could potentially vary with different dosages.
Metabolic Pathways
Tyr-gly-gly is involved in the metabolic pathways of endogenous opioid peptides . It is produced by the cleavage of the Tyr-Gly bond at its own C-terminus, commonly in the sequence -Tyr-Xaa-Val-Gly-|-Gly, in the processing of the potyviral polyprotein .
Transport and Distribution
It is known that Tyr-gly-gly and similar peptides can have antioxidant capacity , which could potentially be transported and distributed within cells and tissues.
Subcellular Localization
It is known that Tyr-gly-gly and similar peptides can have antioxidant capacity , which could potentially be localized in specific compartments or organelles within the cell.
準備方法
IMREG-1は、健康な個体から得られた白血球透析液から調製されます。調製には、2段階の逆相高速液体クロマトグラフィー(HPLC)分画が含まれます。 最初に、ヒト白血球抽出物のサブフラクションを、分子量3500の膜に対して透析することで調製します 。 次に、IMREG-1製剤を0.1%トリフルオロ酢酸水溶液に再構成し、特定の条件下でクロマトグラフィーを行います .
化学反応解析
IMREG-1は、主にそのペプチド成分を含むさまざまな化学反応を起こします。 この化合物は、遅延型過敏反応を抗原に対する記憶反応に強化し、抗原またはミトゲン刺激に対するリンフォカイン産生を増強することが知られています 。 これらの反応から生成される主な産物には、インターロイキン-2やガンマインターフェロンなどのサイトカインが含まれます .
科学研究への応用
IMREG-1は、その免疫調節特性について広く研究されています。 特にAIDS関連症候群患者の細胞性免疫を強化する可能性が示されています 。 この化合物は、遅延型過敏反応を促進および増強し、リンフォカイン産生を強化し、抗原に対する記憶反応の免疫応答を改善することが報告されています 。 さらに、IMREG-1は、慢性粘膜皮膚カンジダ症やその他の免疫障害の治療における可能性について評価されています .
化学反応の分析
IMREG-1 undergoes various chemical reactions, primarily involving its peptide components. The compound is known to enhance delayed-type hypersensitivity reactions to recall antigens and augment the production of lymphokines in response to antigen or mitogen stimulation . The major products formed from these reactions include cytokines such as interleukin-2 and gamma-interferon .
類似化合物との比較
IMREG-1 is similar to other immunomodulatory compounds derived from human leukocyte dialysates, such as IMREG-2 . Both compounds enhance delayed-type hypersensitivity reactions and augment the production of lymphokines . IMREG-1 is unique in its specific peptide composition, containing tyrosylglycine and tyrosylglycylglycine, which are responsible for its immunologic activity . Other similar compounds include transfer factors, which also modulate immune responses but differ in their mechanism of action and specificity .
特性
IUPAC Name |
2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O5/c14-10(5-8-1-3-9(17)4-2-8)13(21)16-6-11(18)15-7-12(19)20/h1-4,10,17H,5-7,14H2,(H,15,18)(H,16,21)(H,19,20)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIINQLBHPIQYHN-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NCC(=O)NCC(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)NCC(=O)NCC(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21778-69-8 | |
Record name | Tyrosyl-glycyl-glycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021778698 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-TYROSYLGLYCYLGLYCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DS6B3J0V03 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the origin of Tyr-Gly-Gly in the brain?
A1: Tyr-Gly-Gly originates from the enzymatic breakdown of enkephalins, specifically by the action of enkephalinase (EC 3.4.24.11). This enzyme cleaves enkephalins at the Gly3-Phe4 bond, releasing Tyr-Gly-Gly as a metabolite. []
Q2: How does the degradation of enkephalins into Tyr-Gly-Gly and other fragments relate to their function?
A3: The rapid degradation of enkephalins, including the formation of Tyr-Gly-Gly, is crucial for regulating their signaling activity. Enkephalins act as neurotransmitters and neuromodulators involved in pain perception, mood regulation, and other physiological processes. [] Their rapid turnover ensures precise control over their signaling duration and prevents overstimulation of opioid receptors.
Q3: What is the significance of using Tyr-Gly-Gly levels as an index of enkephalin release?
A4: Measuring Tyr-Gly-Gly levels can serve as an indirect but valuable indicator of enkephalin activity in vivo. As an extraneuronal metabolite, Tyr-Gly-Gly’s levels are less influenced by neuronal reuptake or intracellular degradation, making it a more stable marker compared to enkephalins themselves. [, ] Studies using techniques like microdialysis coupled with HPLC have demonstrated the utility of monitoring Tyr-Gly-Gly to understand enkephalin dynamics in response to various stimuli or pharmacological interventions.
Q4: What is the molecular formula and weight of Tyr-Gly-Gly?
A4: The molecular formula of Tyr-Gly-Gly is C13H17N3O6. Its molecular weight is 311.3 g/mol.
Q5: Does Tyr-Gly-Gly have any characteristic spectroscopic properties that can be used for its identification and quantification?
A6: As a peptide, Tyr-Gly-Gly can be detected and quantified using techniques like High-Performance Liquid Chromatography (HPLC) often coupled with electrochemical detection or mass spectrometry. [] Its tyrosine residue allows for UV detection at around 280 nm.
Q6: Have there been studies looking into the chemical stability of Tyr-Gly-Gly under different conditions?
A7: While specific stability data for Tyr-Gly-Gly may be limited, its susceptibility to enzymatic degradation by aminopeptidases in vivo is well-documented. [] Chemically, it is likely to exhibit similar stability characteristics as other small peptides, being prone to hydrolysis under extreme pH or temperature conditions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。